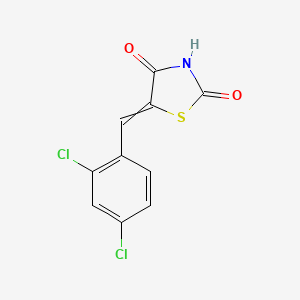

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVOGTZQNQWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for a specific period, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The chlorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

General Reaction Scheme

-

Reactants :

- Thiazolidin-2,4-dione

- 2,4-Dichlorobenzaldehyde

-

Reaction Conditions :

- Solvent: Ethanol

- Temperature: Reflux

-

Product :

- 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

Biological Activities

The compound exhibits a range of biological activities due to its structural properties. Some notable activities include:

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like this compound, are known to enhance insulin sensitivity and are used in the management of type 2 diabetes mellitus. Studies indicate that these compounds may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Antimicrobial Properties

Research has shown that thiazolidinedione derivatives possess antimicrobial activity against various pathogens. The presence of the dichlorobenzylidene moiety enhances this activity by increasing the lipophilicity of the compound .

Antitumor Activity

Recent studies have suggested that compounds within this class may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells through various pathways .

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in chronic diseases .

Case Study 1: Antidiabetic Effects

A study conducted by Barros et al. (2008) demonstrated that thiazolidinedione derivatives improved glycemic control in diabetic rats. The compound was shown to significantly reduce blood glucose levels and enhance insulin sensitivity compared to control groups.

Case Study 2: Antimicrobial Activity

Oya et al. (2007) reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study indicated a dose-dependent response with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 3: Cytotoxicity Against Cancer Cells

Shankar & Kallanagouda (2012) investigated the cytotoxic effects of thiazolidinediones on various cancer cell lines. Their findings revealed that treatment with this compound led to significant cell death through apoptosis pathways.

Applications Summary Table

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors involved in microbial growth or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The dichloro derivative’s synthesis (71–88% yield) is comparable to analogs like the 4-methoxy variant (75–85%) but superior to nitro-substituted derivatives (60–70%), likely due to steric or electronic effects during condensation .

- Reaction Conditions: Piperidine in ethanol is a versatile catalyst for chloro- and methoxy-substituted aldehydes, while nitro groups may require polar aprotic solvents like DMF .

Antidiabetic Activity

- 5-(2,4-Dichlorobenzylidene)-TZD : Demonstrated potent PPAR-γ agonism in STZ-induced diabetic models, with enhanced efficacy attributed to electron-withdrawing Cl groups improving receptor binding .

- 5-(4-Fluorobenzylidene)-TZD : Moderate activity due to fluorine’s smaller size and weaker electron-withdrawing effects compared to Cl .

- 5-(4-Methoxybenzylidene)-TZD : Lower antidiabetic activity; the electron-donating methoxy group reduces PPAR-γ affinity .

Antioxidant Activity

- 5-(2,4-Dichlorobenzylidene)-TZD : Exhibits DPPH radical scavenging with IC₅₀ ≈ 12 µM, outperforming 5-(4-hydroxybenzylidene)-TZD (IC₅₀ ≈ 25 µM). Chlorine’s electronegativity enhances radical stabilization .

- 5-(3-Nitrobenzylidene)-TZD : Higher activity (IC₅₀ ≈ 8 µM) due to nitro’s strong electron-withdrawing effect, though toxicity concerns limit therapeutic use .

Antimicrobial Activity

- 5-(2,4-Dichlorobenzylidene)-TZD : Broad-spectrum activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL). Dichloro substitution enhances membrane disruption .

- 5-(4-Methoxybenzylidene)-TZD : Weak antimicrobial effects (MIC > 64 µg/mL), as methoxy reduces lipophilicity .

Crystallographic and Structural Insights

- 5-(2,4-Dichlorobenzylidene)-TZD : The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding (N–H⋯O), as seen in analogs like 5-(2-hydroxybenzylidene)-TZD .

Biological Activity

5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazolidine core with a benzylidene substituent that includes two chlorine atoms at the para positions of the benzene ring. This structural configuration is crucial for its biological activity.

1. Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Studies have shown that derivatives like this compound exhibit significant antidiabetic potential by reducing blood glucose levels and improving lipid profiles .

2. Anticancer Properties

Recent research indicates that thiazolidinedione derivatives possess anticancer properties by inhibiting angiogenesis and tumor growth. In vitro studies have demonstrated that these compounds can effectively target vascular endothelial growth factor receptor 2 (VEGFR-2), which is pivotal in cancer progression. For instance, the compound has shown IC50 values ranging from 0.60 to 4.70 μM against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinedione derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as TNF-α and IL-6, contributing to their therapeutic effects in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- PPARγ Activation : Enhances insulin sensitivity and glucose metabolism.

- VEGFR-2 Inhibition : Reduces angiogenesis by blocking VEGF signaling pathways.

- Cytokine Modulation : Decreases levels of inflammatory mediators.

Study on Anticancer Activity

A study conducted on various thiazolidinedione derivatives assessed their cytotoxic effects using the MTT assay against HepG2 and MCF-7 cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts. Specifically, the dichloro derivative showed promising results with an IC50 value of approximately 0.210 μM against VEGFR-2 .

Study on Antidiabetic Effects

In another study focusing on the antidiabetic properties of thiazolidinediones, it was found that these compounds significantly lowered fasting blood glucose levels in diabetic models when administered at doses of 10 mg/kg body weight over a period of four weeks .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness (IC50) | Target Cell Line |

|---|---|---|

| Antidiabetic | Not specified | N/A |

| Anticancer | 0.210 μM | HepG2 |

| Anti-inflammatory | Significant reduction | N/A |

| Mechanism | Description |

|---|---|

| PPARγ Activation | Enhances insulin sensitivity |

| VEGFR-2 Inhibition | Reduces angiogenesis |

| Cytokine Modulation | Decreases inflammatory cytokines |

Q & A

Q. Q1. What are the established synthetic methodologies for 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation. A standard protocol involves refluxing equimolar amounts of 1,3-thiazolidine-2,4-dione and 2,4-dichlorobenzaldehyde in ethanol with catalytic piperidine (5–10 mol%) for 6–12 hours . Yield optimization (e.g., 61–85%) depends on solvent polarity, reaction time, and catalyst choice. For instance, using DMF as a solvent with sodium acetate/acetic acid buffer can enhance electrophilicity of the aldehyde, improving condensation efficiency . Post-synthesis purification involves recrystallization from ethanol-DMSO mixtures (2:1 v/v) to achieve >95% purity .

Q. Q2. How do researchers characterize the structural and purity profile of this compound?

Methodological Answer: Characterization involves:

- Melting Point (MP): Reported MPs range from 265–275°C for analogous derivatives, with deviations >2°C indicating impurities .

- Spectroscopy:

- Elemental Analysis: Acceptable C, H, N, S deviations ≤0.3% confirm purity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. antimicrobial efficacy) across studies?

Methodological Answer: Contradictions often arise from assay variability. For example:

- Antioxidant Activity (DPPH Assay): IC₅₀ values depend on radical concentration (e.g., 0.1–1.0 mM DPPH) and incubation time (30–60 min). Standardize protocols using ascorbic acid as a positive control .

- Antimicrobial Activity: Discrepancies in MIC values may stem from bacterial strain differences (e.g., S. aureus vs. E. coli). Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and solvent controls (e.g., DMSO ≤1%) .

- Statistical Validation: Apply ANOVA/Tukey tests to compare activity across studies, ensuring p < 0.05 for significance .

Q. Q4. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

Methodological Answer: Key SAR modifications include:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzylidene ring enhances antimicrobial activity by 2–4-fold .

- Heterocyclic Fusion: Coupling with coumarin (e.g., 3-coumarinyl derivatives) improves antioxidant capacity via π-π stacking interactions .

- Bioisosteric Replacement: Replacing thiazolidine-dione with imidazolidine-dione increases metabolic stability but may reduce solubility .

Validate modifications using in silico tools (e.g., molecular docking for target affinity) before in vitro testing .

Q. Q5. How should researchers design experiments to assess cytotoxicity while ensuring assay reliability?

Methodological Answer:

- Cell Line Selection: Use human normal cell lines (e.g., HEK-293) and cancer lines (e.g., MCF-7) for comparative IC₅₀ analysis .

- Dose-Response Curves: Test 5–7 concentrations (1–100 µM) with 24–48 hr exposure. Include positive controls (e.g., doxorubicin) and measure viability via MTT/WST-1 assays .

- Mechanistic Follow-Up: For compounds with IC₅₀ < 50 µM, perform apoptosis assays (Annexin V/PI staining) and ROS detection to elucidate pathways .

Methodological Challenges & Solutions

Q. Q6. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

Methodological Answer:

- Solvent Artifacts: Deuterated DMSO may cause peak broadening; re-run spectra in CDCl₃ for sharper signals .

- Tautomerism: Thiazolidine-dione derivatives exhibit keto-enol tautomerism. Use 2D NMR (e.g., NOESY) to confirm dominant tautomeric form .

- Impurity Peaks: Compare with synthetic intermediates (e.g., unreacted benzaldehyde) and subtract residual peaks .

Q. Q7. What factorial design approaches optimize synthesis and bioactivity testing?

Methodological Answer: Use a 2³ factorial design to evaluate:

- Variables: Catalyst concentration (5–10 mol%), temperature (70–90°C), reaction time (6–12 hr).

- Responses: Yield, purity, and bioactivity (e.g., DPPH scavenging).

Analyze interactions via response surface methodology (RSM) to identify optimal conditions (e.g., 8 mol% catalyst, 80°C, 9 hr) .

Data Reproducibility & Validation

Q. Q8. How can researchers ensure reproducibility in biological assays given variability in compound solubility?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and PBS (pH 7.4). Use co-solvents (e.g., 0.1% Tween-80) for hydrophobic compounds .

- Sonication: Ultrasonicate stock solutions (15–30 min) to prevent aggregation.

- QC Checks: Pre-filter compounds (0.22 µm) and validate concentrations via UV-Vis (λmax 280–320 nm for thiazolidine-diones) .

Q. Q9. What advanced analytical techniques resolve discrepancies in crystallographic data?

Methodological Answer:

- Single-Crystal XRD: Resolve polymorphism by growing crystals in multiple solvents (e.g., ethanol vs. acetonitrile) .

- PXRD: Compare experimental patterns with simulated data (Mercury/Materials Studio) to confirm phase purity .

Computational & Predictive Modeling

Q. Q10. How can QSAR models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Descriptor Selection: Use topological (e.g., Wiener index), electronic (HOMO/LUMO), and steric (molar refractivity) parameters .

- Validation: Apply leave-one-out cross-validation (R² > 0.7) and external test sets (e.g., ChEMBL data) .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >30) and BBB penetration (logBB < -1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.